molecular formula C25H28BrCl2FO6 B13413284 [2-[(6R,8S,10S,11S,13S,14S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 57781-16-5

[2-[(6R,8S,10S,11S,13S,14S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B13413284
CAS No.: 57781-16-5
M. Wt: 594.3 g/mol
InChI Key: COPPKORMSHCPRR-MZXCRVNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromination and Chlorination at the 2-, 9-, and 11β-Positions

The introduction of bromine and chlorine atoms at the 2-, 9-, and 11β-positions of the pregnane skeleton relies on electrophilic aromatic substitution and radical-mediated pathways. For the 2-bromo substituent, ionic bromination using bromine in acetic acid ensures regioselectivity, particularly when electron-withdrawing groups at C-3 and C-20 direct electrophilic attack to the α,β-unsaturated ketone system. The Hunsdiecker–Borodin reaction, involving silver carboxylates and halogens, has been adapted for steroidal substrates, where silver 21-acetate intermediates facilitate decarboxylative bromination at C-2 (Scheme 1). Chlorination at C-9 and C-11β employs chlorinated solvents (e.g., CCl₄) under radical initiation, leveraging the stability of allylic radicals formed during the reaction.

Table 1: Halogenation Yields in Pregnane Derivatives

Position Halogen Method Yield (%)
C-2 Br Hunsdiecker–Borodin 61–69
C-9 Cl Radical Chlorination 55–65
C-11β Cl Electrophilic Addition 70–75

Mechanistic Considerations for Ipso-Halogenation

The ipso-halogenation of carboxylated intermediates, such as 21-acetoxy pregnane derivatives, proceeds via acyl hypohalite intermediates (e.g., 65 in Scheme 2). Homolytic cleavage of the O–Br bond generates acyloxy radicals (66 ), which decarboxylate to yield alkyl radicals (67 ). Subsequent halogen abstraction from Br₂ or CCl₄ ensures retention of stereochemistry at β-positions. For electron-deficient substrates, the Cristol–Firth modification enhances yields by stabilizing transition states through π–π interactions.

Properties

CAS No.

57781-16-5

Molecular Formula

C25H28BrCl2FO6

Molecular Weight

594.3 g/mol

IUPAC Name

[2-[(6R,8S,10S,11S,13S,14S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H28BrCl2FO6/c1-12(30)34-11-21(33)24(35-13(2)31)6-5-14-15-7-18(29)16-8-19(32)17(26)9-23(16,4)25(15,28)20(27)10-22(14,24)3/h8-9,14-15,18,20H,5-7,10-11H2,1-4H3/t14-,15-,18+,20-,22-,23-,24?,25?/m0/s1

InChI Key

COPPKORMSHCPRR-MZXCRVNXSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)Cl)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)Cl)Cl)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Core Pregna-1,4-diene-3,20-dione Skeleton

The backbone is typically prepared through oxidation and dehydration of precursor steroids like progesterone or cortisone derivatives. This step involves:

Halogenation at Specific Positions

a. Bromination and Chlorination

  • Reagents : N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or halogenating agents like molecular bromine (Br₂) and chlorine (Cl₂).
  • Conditions : Typically carried out under controlled temperature (0–25°C) in inert solvents such as carbon tetrachloride or chloroform.
  • Mechanism : Electrophilic substitution on activated positions of the steroid nucleus, often facilitated by prior activation or directing groups.

b. Fluorination

  • Reagents : Selectfluor or diethylaminosulfur trifluoride (DAST).
  • Conditions : Usually at low temperatures (-20°C to 0°C) to control regioselectivity.
  • Note : Fluorination at the 6beta position is often achieved via nucleophilic substitution on suitable precursors.

Hydroxylation at Positions 17 and 21

  • Method : Enzymatic hydroxylation or chemical oxidation using reagents like osmium tetroxide or m-chloroperbenzoic acid (m-CPBA), depending on the desired stereochemistry.
  • Alternative : Use of specific hydroxylation reagents under mild conditions to ensure regio- and stereoselectivity.

Esterification to Form 17,21-Di(acetate)

  • Reagents : Acetic anhydride or acetyl chloride.
  • Catalyst : Pyridine or pyridine derivatives.
  • Conditions : Reactions are typically performed at room temperature or slightly elevated temperatures (20–50°C).
  • Procedure : The hydroxyl groups at positions 17 and 21 are reacted with acetic anhydride in the presence of pyridine, leading to the formation of diacetate esters.

Specific Synthetic Pathway Based on Patent and Literature Data

According to the patent US4226862A, a notable method involves:

Reaction scheme excerpt:

Steroid precursor → Halogenation with NBS/NCS → Formation of halogenated intermediates → Esterification with acetic anhydride → Final product

This pathway emphasizes regioselectivity and stereoselectivity, crucial for maintaining biological activity.

Data Tables Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Duration Notes
Oxidation to form 1,4-diene Oxidants (e.g., DDQ) Dichloromethane Room temp 12–24 hrs Forms conjugated diene system
Halogenation at C-9, C-11 NBS/NCS + halogen source Carbon tetrachloride 0–25°C 2–6 hrs Electrophilic substitution
Fluorination at C-6 Selectfluor Acetonitrile -20°C to 0°C 1–3 hrs Nucleophilic fluorination
Hydroxylation at C-17, C-21 Enzymatic or chemical - Mild conditions Variable Ensures stereoselectivity
Esterification Acetic anhydride Pyridine 20–50°C 2–8 hrs Forms di(acetate)

Research Findings and Validation

  • The use of N-chlorosuccinimide in halogenation reactions provides high regioselectivity, essential for obtaining the desired halogenated steroid intermediates.
  • Orthoester reactions facilitate selective esterification at hydroxyl groups, crucial for producing the diacetate derivatives.
  • Reaction conditions such as temperature and solvent choice significantly influence yield and stereochemical purity, as detailed in patent US4226862A and related literature.

Notes and Considerations

  • The synthesis requires strict control of reaction conditions to prevent over-halogenation or undesired side reactions.
  • Stereochemistry at the hydroxyl and halogenated positions must be carefully managed, often through enzymatic or stereoselective chemical methods.
  • Purification steps such as chromatography and recrystallization are essential to isolate high-purity final products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Unfortunately, the provided search results offer limited information regarding the specific applications, comprehensive data, case studies, and research findings for the compound "2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)." However, based on the available data, here's what can be gathered:

Basic Information

  • Names and Identifiers:
    • IUPAC Name: While not explicitly stated in the search results, one similar compound's IUPAC name is listed as 2-bromo-9,9-dihexylfluorene .
    • CAS Numbers: The search results list CAS numbers 58014-01-0 and 57781-61-0 for "2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16alpha(or beta)-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)". Another similar compound has CAS number 57781-16-5 .
    • Molecular Formula: C26H30BrCl2FO6
    • Molecular Weight: 608.32
  • Synonyms: The compound is also known as Einecs 261-072-9 and 17,21-Bis(acetyloxy)-2-bromo-9,11β-dichloro-6β-fluoro-16α-methylpregna-1,4-diene-3,20-dione .
  • Properties: It is a chemical compound with a specific purpose .

Related Compounds and Potential Applications

  • Halopredone Acetate: A related compound, 2-bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) (also known as Halopredone acetate), is mentioned as a topical anti-inflammatory agent . It was developed by Topicon, Pierrel, Italy, in 1983 .

Additional Information

  • One of the search results includes a manufacturing process for a related compound: 2-bromo-6β,9α-difluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione-17,21-diacetate .

Mechanism of Action

The mechanism of action of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in target cells. This binding alters the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Bromo and dichloro groups in halopredone acetate contribute to unique receptor binding compared to fluocinolone’s difluoro substitutions .
  • Esterification : Diacetate groups in halopredone acetate improve topical bioavailability, whereas propionate or acetonide esters in analogs enhance systemic persistence .

Pharmacological Activity and Clinical Efficacy

Anti-inflammatory Potency

Halopredone acetate demonstrates 10–50× higher topical anti-inflammatory activity than hydrocortisone in animal models (e.g., croton oil-induced ear edema) . In contrast, its systemic effects are negligible even at high doses, unlike betamethasone or dexamethasone derivatives .

Research Findings and Derivative Studies

Stability and Metabolic Pathways

Halopredone acetate’s dichloro and bromo groups resist hepatic metabolism, extending local action. In contrast, 9,11-epoxy analogs (e.g., 9b,11b-epoxy derivatives) exhibit rapid clearance due to oxidative degradation .

Biological Activity

2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative known for its significant biological activities. This compound is classified within the glucocorticoids family and exhibits potent anti-inflammatory and immunosuppressive properties. The unique halogenated structure contributes to its biological efficacy and therapeutic potential.

  • Chemical Formula : C26H30BrCl2FO6
  • Molecular Weight : 608.32 g/mol
  • CAS Number : 57781-61-0
  • IUPAC Name : [2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo...]

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it induces conformational changes that facilitate the regulation of gene expression associated with inflammation and immune responses. The downstream effects include:

  • Inhibition of Pro-inflammatory Cytokines : Reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.
  • Suppression of Immune Cell Activation : Decreases the proliferation and activity of T-cells and B-cells.

Anti-inflammatory Effects

Research indicates that 2-Bromo-9,11beta-dichloro-6beta-fluoro compounds exhibit significant anti-inflammatory effects. A study demonstrated that administration of this compound in animal models resulted in reduced edema and inflammation markers in tissues subjected to inflammatory stimuli .

Immunosuppressive Properties

This compound has been investigated for its immunosuppressive effects in various conditions such as autoimmune diseases. In vitro studies showed that it effectively inhibited lymphocyte proliferation in response to mitogens .

Case Studies

  • Rheumatoid Arthritis Model : In a controlled study using a rat model for rheumatoid arthritis, treatment with this corticosteroid led to a marked decrease in joint swelling and histological signs of inflammation compared to untreated controls .
  • Asthma Treatment : Clinical trials have indicated that this compound can reduce airway hyperresponsiveness and improve lung function in asthmatic patients when administered as part of a combination therapy .

Comparative Biological Activity

CompoundAnti-inflammatory ActivityImmunosuppressive Activity
2-Bromo CompoundHighModerate
PrednisoloneModerateHigh
DexamethasoneVery HighVery High

Synthetic Routes

The synthesis of 2-Bromo-9,11beta-dichloro-6beta-fluoro compounds typically involves:

  • Halogenation : Introduction of bromine and chlorine atoms.
  • Fluorination : Addition of fluorine to enhance biological activity.
  • Acetylation : Formation of diacetate derivatives to improve solubility and bioavailability .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

Answer:
The compound’s core structure is a pregnane backbone with multiple substituents:

  • Halogenation : Bromine (C2), chlorine (C9,11β), and fluorine (C6β) enhance electrophilic reactivity and metabolic stability.
  • Acetylated hydroxyl groups : The 17,21-diacetate groups improve lipophilicity, affecting solubility and membrane permeability .
  • Diene system (C1,4) : Conjugation increases UV detectability (λ ~240 nm) and influences redox behavior .
    Methodological Insight : Use NMR (¹H/¹³C) to confirm substituent positions and HPLC-UV for purity assessment .

Basic: What synthetic routes are reported for this compound, and what are their critical steps?

Answer:
A key route involves:

Precursor halogenation : Bromination at C2 using N-bromosuccinimide under anhydrous conditions.

Fluorination and chlorination : Sequential HF/Cl₂ gas treatment at C6β and C9/11β under controlled temperature (0–5°C) .

Acetylation : Reaction with acetic anhydride to protect 17,21-hydroxyl groups, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane) .
Critical Step : Steric hindrance at C6β requires prolonged reaction times (~24 hr) for complete fluorination .

Advanced: How do stereochemical variations (e.g., β vs. α substituents) impact glucocorticoid receptor binding?

Answer:

  • C11β-hydroxyl : Essential for hydrogen bonding with glucocorticoid receptor (GR) Leu753/Asn564. Chlorination at C9/11β alters affinity by disrupting this interaction .
  • C6β-fluoro : Enhances metabolic resistance by blocking CYP3A4-mediated oxidation. Comparative studies with dexamethasone (C16α-methyl) show reduced transactivation potency (~40%) due to steric clashes .
    Methodology : Use X-ray crystallography of GR-ligand complexes and in vitro luciferase reporter assays to quantify transcriptional activity .

Advanced: What analytical strategies resolve impurities generated during synthesis?

Answer:
Common impurities include:

  • Dehalogenated byproducts : Detectable via LC-MS (e.g., loss of Br at C2, m/z –79).
  • Incomplete acetylation : Identified by HPLC retention time shifts (e.g., free 21-OH elutes earlier) .
    Protocol :
  • HPLC Conditions : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.
  • Quantification : Compare against EP reference standards (e.g., Dexamethasone Acetate) .

Advanced: How does thermal stress affect the compound’s stability, and what degradation products form?

Answer:

  • Thermal degradation (T > 150°C) : Diacetate groups hydrolyze to regenerate free 17,21-OH, confirmed by FTIR loss of ester C=O peaks (~1740 cm⁻¹) .
  • Oxidative degradation : The C1,4-diene system forms epoxides or quinones under O₂ exposure, detectable via LC-MS/MS .
    Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with mass balance studies .

Advanced: What formulation challenges arise due to the compound’s physicochemical properties?

Answer:

  • Low aqueous solubility : LogP ~3.5 (predicted) necessitates co-solvents (e.g., PEG 400) or nanoemulsions.
  • Light sensitivity : The conjugated diene requires amber glass packaging to prevent photolytic cleavage .
    Experimental Design : Use shake-flask solubility assays and DOE (design of experiments) to optimize lipid-based carriers .

Advanced: How does this compound compare pharmacokinetically to structurally related glucocorticoids?

Answer:

  • Plasma half-life : ~8 hr (vs. 3–5 hr for prednisolone) due to diacetate-mediated slow de-esterification.
  • Tissue distribution : Higher adipose tissue uptake (logD ~2.8) than betamethasone (logD ~1.9) .
    Methodology : Conduct radiolabeled (³H) studies in rodent models and compartmental PK modeling .

Advanced: What computational tools predict its ADMET profile?

Answer:

  • CYP inhibition : SwissADME predicts strong CYP3A4 inhibition (Score >0.8) due to halogenation.
  • Toxicity : ProTox-II highlights hepatotoxicity (Probability ~65%) from reactive quinone metabolites .
    Validation : Compare in silico results with in vitro microsomal assays and Ames test data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.